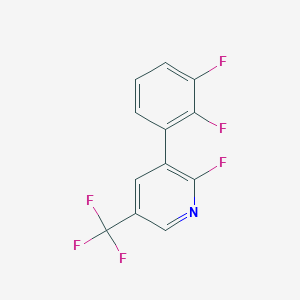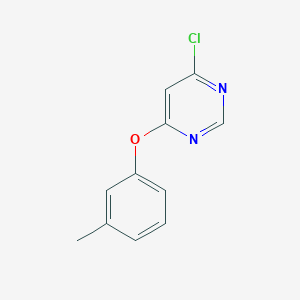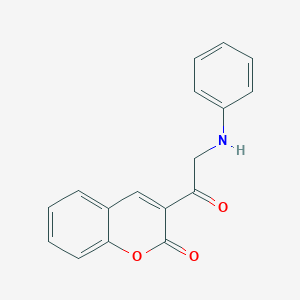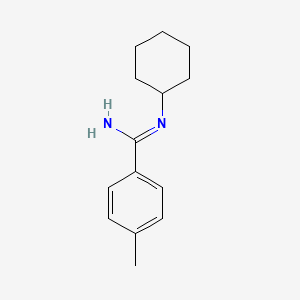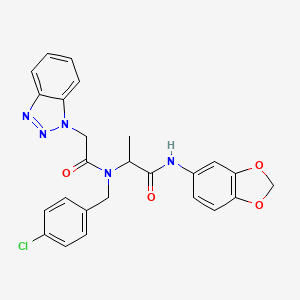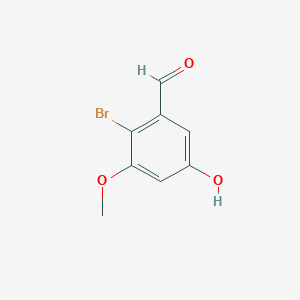
2-Bromo-5-hydroxy-3-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-hydroxy-3-methoxybenzaldehyde: is an organic compound with the molecular formula C8H7BrO3 . It is a derivative of benzaldehyde, characterized by the presence of bromine, hydroxyl, and methoxy functional groups. This compound is known for its applications in various chemical syntheses and research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Bromination of Vanillin: One common method involves the bromination of vanillin (4-hydroxy-3-methoxybenzaldehyde). The reaction typically uses bromine in the presence of a solvent like acetic acid. The process involves heating the mixture to around 100°C and then adding bromine slowly.
Boron Tribromide Method: Another method involves the use of boron tribromide.
Industrial Production Methods: Industrial production methods for 2-Bromo-5-hydroxy-3-methoxybenzaldehyde are similar to laboratory methods but are scaled up to handle larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in 2-Bromo-5-hydroxy-3-methoxybenzaldehyde can be substituted with other nucleophiles.
Oxidation and Reduction: The aldehyde group can be oxidized to form carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Palladium catalysts in the presence of organostannanes for Stille coupling.
Major Products:
Oxidation: 2-Bromo-5-hydroxy-3-methoxybenzoic acid.
Reduction: 2-Bromo-5-hydroxy-3-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Bromo-5-hydroxy-3-methoxybenzaldehyde is used in various scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Bromo-5-hydroxy-3-methoxybenzaldehyde depends on its application:
Enzyme Inhibition: In biological systems, it can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking substrate access.
Chemical Reactions: In chemical syntheses, its functional groups (bromine, hydroxyl, and methoxy) participate in various reactions, facilitating the formation of new bonds and structures.
Comparaison Avec Des Composés Similaires
5-Bromovanillin: Similar structure but with a different position of the bromine atom.
2-Bromo-3-hydroxy-4-methoxybenzaldehyde: Another brominated vanillin derivative with different substitution patterns.
5-Chlorosalicylaldehyde: Similar structure but with chlorine instead of bromine.
Uniqueness: 2-Bromo-5-hydroxy-3-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in specialized synthetic applications and research studies .
Propriétés
Formule moléculaire |
C8H7BrO3 |
|---|---|
Poids moléculaire |
231.04 g/mol |
Nom IUPAC |
2-bromo-5-hydroxy-3-methoxybenzaldehyde |
InChI |
InChI=1S/C8H7BrO3/c1-12-7-3-6(11)2-5(4-10)8(7)9/h2-4,11H,1H3 |
Clé InChI |
KHBXSVKLBOMJAD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1Br)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


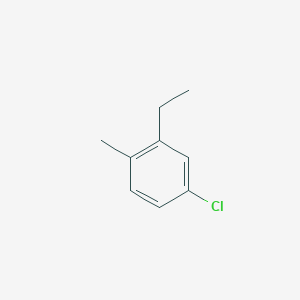
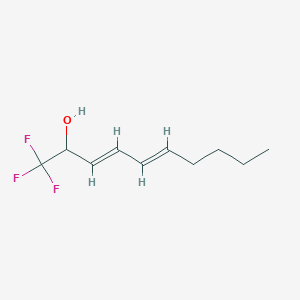
![1-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B14130848.png)
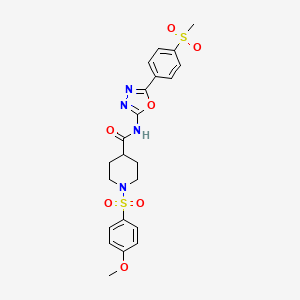
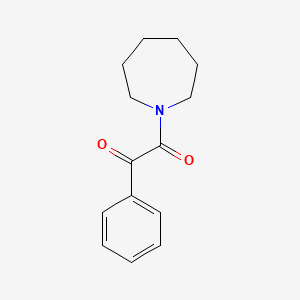
![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone](/img/structure/B14130863.png)
![2-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-1-nitrobenzene](/img/structure/B14130871.png)
![(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B14130873.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-3,5-dimethylbenzamide](/img/structure/B14130877.png)
